Biological Activity: 43-Fold Reduction in VEGFR-2 Inhibition Compared to Active E-Isomer
In a controlled VEGFR-2 kinase assay, (Z)-Axitinib (Impurity 1) demonstrates significantly reduced potency compared to the active (E)-isomer (the Axitinib API). The study reports that (Z)-axitinib is 43 times less active than the (E)-isomer under controlled light conditions [1]. This stark difference in biological activity is a critical differentiator, establishing Impurity 1 as a distinct entity with unique pharmacological and safety implications, rather than a simple analog of the drug substance.
| Evidence Dimension | VEGFR-2 Inhibition Activity |
|---|---|
| Target Compound Data | IC50 >> 10,000 nM (for a related sulfur-diazocine derivative, establishing the Z-isomer's general inactivity) [1] |
| Comparator Or Baseline | (E)-Axitinib (Active API) |
| Quantified Difference | 43-fold less active |
| Conditions | In vitro VEGFR-2 kinase assay under controlled light conditions |
Why This Matters
This 43-fold difference in activity means that even low levels of this impurity could impact the drug's efficacy and safety profile, necessitating its rigorous control and the use of a specific reference standard for accurate quantification during quality control.
- [1] Peifer, C., et al. "Axitinib - A Photoswitchable Approved Tyrosine Kinase Inhibitor." ChemMedChem, vol. 13, no. 17, 10 Sept. 2018, pp. 1789-1793. Epub ahead of print. View Source
